1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methylthio-
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Overview
Description
1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methylthio- is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the p-chlorophenylsulfonyl and methylthio groups in this compound enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methylthio- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-chlorobenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. The reaction conditions often require refluxing in an appropriate solvent such as chloroform or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methylthio- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The p-chlorophenylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiadiazoles with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1,2,4-thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methylthio- involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its biological effects. The presence of the p-chlorophenylsulfonyl group enhances its binding affinity to these targets, while the methylthio group contributes to its overall reactivity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities.
1,2,4-Triazole: Shares structural similarities and exhibits comparable pharmacological properties.
1,3,4-Oxadiazole: Known for its antimicrobial and anticancer activities.
Uniqueness
1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methylthio- is unique due to the presence of the p-chlorophenylsulfonyl and methylthio groups, which enhance its chemical reactivity and biological activity. These functional groups contribute to its distinct pharmacological profile and make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
20064-42-0 |
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Molecular Formula |
C9H7ClN2O2S3 |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-3-methylsulfanyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H7ClN2O2S3/c1-15-8-11-9(16-12-8)17(13,14)7-4-2-6(10)3-5-7/h2-5H,1H3 |
InChI Key |
ZVBQZRNBUYFLPA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NSC(=N1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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